molecular formula C11H15N B100477 N-benzylbut-3-en-1-amine CAS No. 17150-62-8

N-benzylbut-3-en-1-amine

Cat. No. B100477
CAS RN: 17150-62-8
M. Wt: 161.24 g/mol
InChI Key: DGTNEDHBSGFIBX-UHFFFAOYSA-N
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Description

N-benzylbut-3-en-1-amine, also known as 3-benzylbut-1-amine, is an amine that is found in many organic compounds. It has a wide range of applications in both scientific research and industrial production. It is a versatile and useful compound, as it has both a strong base and a strong nucleophile. It can be used in a variety of synthetic reactions, including the synthesis of peptides, amino acids, and other compounds.

Scientific Research Applications

Biomedical Applications and Toxicology

N-benzylbut-3-en-1-amine, as part of the aromatic amines category, is studied for its relevance in biomedical applications and toxicology. Aromatic amines have been identified as carcinogens, and their metabolism by enzymes such as N-acetyltransferase 2 (NAT2) is a subject of interest due to its implications in cancer susceptibility, particularly in bladder cancer. Studies have revealed ethnic differences in the susceptibility to bladder cancer upon exposure to aromatic amines, emphasizing the role of genetic factors in disease risk (Golka, Prior, Blaszkewicz, & Bolt, 2002).

Catalysis and Organic Synthesis

In organic synthesis, aromatic amines including this compound are critical for various catalytic processes. Transition-Metal-Catalyzed Reductive Amination is a notable process where these amines play a vital role. This method, involving the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent, is integral for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals and materials (Irrgang & Kempe, 2020).

Environmental Impact and Remediation

The degradation of nitrogen-containing compounds, including aromatic amines, in the environment is a global concern due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective means to mineralize these compounds, significantly improving the efficacy of overall treatment schemes. The environmental presence of these compounds, often as a result of industrial activities, mandates the development of technologies focusing on all aspects of their degradation (Bhat & Gogate, 2021).

Safety and Hazards

N-benzylbut-3-en-1-amine has a hazard alert code of 2 . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

N-benzylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNEDHBSGFIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402421
Record name N-Benzylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17150-62-8
Record name N-Benzylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (E)-N-benzylidenebut-3-en-1-amine (1.298 gm, 8.15 mmol) in EtOH (25 mL) cooled to 0° C. was added NaBH4 (0.324 g, 8.56 mmol) portionwise over 40 min. After addition, the reaction mixture was stirred at rt for 3 hr. The reaction mixture was filtered and the filtrate was concentrated to give a white semi-solid residue. To the residue 50 mL of DCM was added. The resulting milky solution was stirred for 15 min and then was filtered. The obtained clear filtrate was concentrated to give N-benzylbut-3-en-1-amine (1.30 g, 6.85 mmol, 84% yield) as a pale yellow oil. Anal. Calcd. for C11H15N m/z 161.2. found: 162.0 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 7.42-7.21 (m, 5H), 5.79 (ddt, J=17.1, 10.2, 6.9 Hz, 1H), 5.13-4.99 (m, 2H), 3.80 (d, J=6.8 Hz, 2H), 3.29 (q, J=6.8 Hz, 1H), 2.71 (q, J=6.9 Hz, 1H), 2.29 (q, J=6.8 Hz, 1H), 1.25 (dt, J=9.1, 7.1 Hz, 1H), 1.12-1.03 (m, 1H).
Quantity
1.298 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.324 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (100 mL, 0.9 mol) and 4-bromobut-1-ene (25 g, 0.18 mmol) in ethanol (250 mL) was added sodium iodide (1.0 g, 6.7 mmol). The reaction mixture was degassed via argon bubbling for 20 min then heated to 75° C. for 4 h. After cooling, the reaction mixture was diluted with dichloromethane (1 L) and 1M KOH (500 mL) was added. The two phases were separated and the aqueous layer was further extracted with dichloromethane (3×200 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. Purification by flash chromatography (SiO2, ethyl acetate to 10:1 ethyl acetate/triethylamine) provided N-benzylbut-3-en-1-amine (24.5 g, 84%) as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 7.31-7.28 (m, 3H), 7.24-7.21 (m, 2H), 5.82-5.72 (m, 1H), 5.10-5.00 (m, 2H), 3.77 (s, 2H), 2.68 (t, J=6.8 Hz, 2H), 2.29-2.23 (m, 2H), 1.36 (br s, 1H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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